

Application Notes & Protocols: In Vivo Administration of PROTACs in Mouse Models of Autoimmunity

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Compound of Interest

Compound Name: *PROTAC TYK2 degradation agent1*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to degrade specific proteins of interest by co-opting the cell's own ubiquitin-proteasome system.[1][2][3] Unlike traditional small-molecule inhibitors that require high and sustained occupancy to block a protein's function, PROTACs act catalytically, enabling potent and durable target suppression.[4][5] This approach holds immense promise for treating autoimmune diseases, where key signaling proteins are often overactive or overexpressed.[6][7] By eliminating both the enzymatic and scaffolding functions of target proteins, PROTACs may offer superior therapeutic effects compared to conventional inhibitors.[8][9]

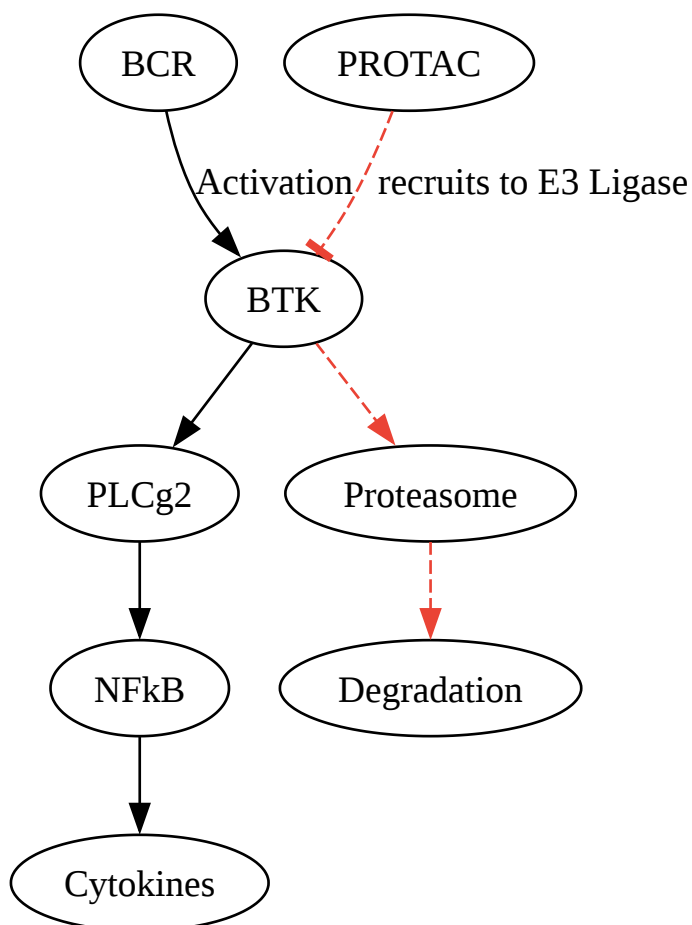
This document provides detailed application notes and protocols for the in vivo administration of PROTACs targeting key proteins implicated in autoimmunity, including Bruton's Tyrosine Kinase (BTK), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Janus Kinase 1 (JAK1), and Retinoid-related Orphan Receptor gamma t (ROR γ t), within relevant mouse models.

BTK-Targeting PROTACs in Models of Inflammatory Arthritis

Bruton's Tyrosine Kinase (BTK) is a critical signaling enzyme in B cells and myeloid cells.[10] It plays a key role in B cell receptor (BCR) signaling and Fc receptor (FcR) pathways in

monocytes and macrophages, making it a prime target for autoimmune diseases like rheumatoid arthritis.[5][11]

Signaling Pathway



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Quantitative Data Summary

PROTAC Target	PROTAC Name	Mouse Model	Dose & Route	Frequency & Duration	Key Outcomes & Efficacy	Reference
BTK	Compound 15	Zymosan-Induced Peritonitis	10 mg/kg, i.p.	Single dose	Reduced inflammatory responses.	[12]
BTK	HM71224	Collagen-Induced Arthritis (CIA)	3, 10, 30 mg/kg, p.o.	Daily	Dose-dependently improved arthritis score; reduced serum IL-6 and anti-collagen IgG.	[10]
BTK	PCI-32765	Collagen-Induced Arthritis (CIA)	2.6 mg/kg/day (ED50), p.o.	Daily (Therapeutic)	Reversed arthritic inflammation; preserved bone and cartilage integrity.	[5]
BTK	TAS5315	Collagen-Induced Arthritis (CIA)	3, 10, 30 mg/kg, p.o.	Daily	Dose-dependently improved clinical scores; reduced inflammation and bone erosion.	[13]

Experimental Protocols

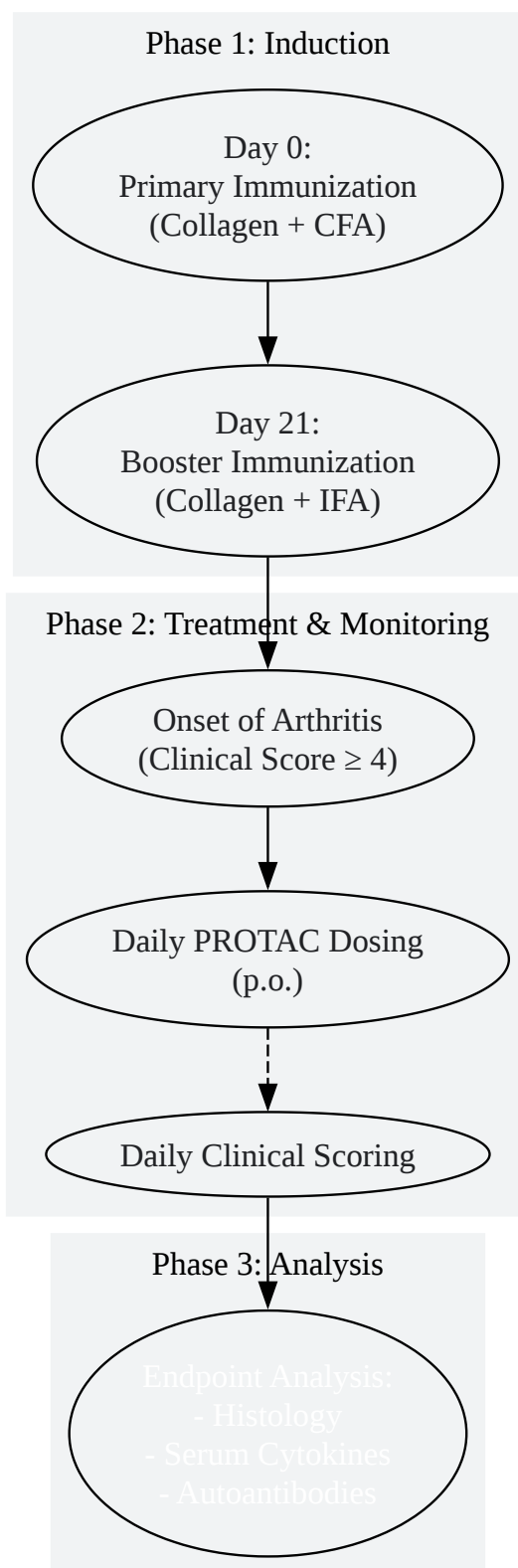
A. Protocol for Collagen-Induced Arthritis (CIA) Mouse Model This model is widely used for studying rheumatoid arthritis as it shares pathological and immunological features with the human disease.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Animals: Male DBA/1 mice, 8-10 weeks old.[\[11\]](#)
- Reagents:
 - Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid).
 - Complete Freund's Adjuvant (CFA).
 - Incomplete Freund's Adjuvant (IFA).
- Induction Procedure:
 - Primary Immunization (Day 0): Emulsify the collagen solution 1:1 with CFA. Inject 100 µL of the emulsion (containing 100 µg of collagen) subcutaneously at the base of the tail.[\[11\]](#)[\[14\]](#)
 - Booster Immunization (Day 21): Emulsify the collagen solution 1:1 with IFA. Administer a booster injection of 100 µL of the emulsion in the same manner as the primary immunization.[\[11\]](#)[\[14\]](#)
- Disease Monitoring:
 - Begin observing mice for signs of arthritis (swelling and redness in distal joints) daily after the booster injection.
 - Score the severity of arthritis for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

B. Protocol for In Vivo BTK PROTAC Administration

- **PROTAC Formulation:** Formulate the BTK PROTAC (e.g., HM71224, TAS5315) in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration, such as a solution of EtOH, PEG300, and saline.[\[11\]](#)
- **Dosing Regimen (Therapeutic):**
 - Begin treatment when mice develop clear signs of arthritis (e.g., a clinical score of ≥ 4).
 - Administer the PROTAC daily by oral gavage at the desired dose (e.g., 3-30 mg/kg).[\[10\]](#)
[\[13\]](#)
 - Continue daily dosing for the duration of the study (e.g., 10-14 days).[\[17\]](#)
- **Endpoint Analysis:**
 - Continue clinical scoring throughout the treatment period.
 - At the end of the study, collect blood for serum analysis of inflammatory cytokines (e.g., IL-6) and autoantibodies.
 - Harvest paws for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.[\[10\]](#)[\[13\]](#)

Experimental Workflow

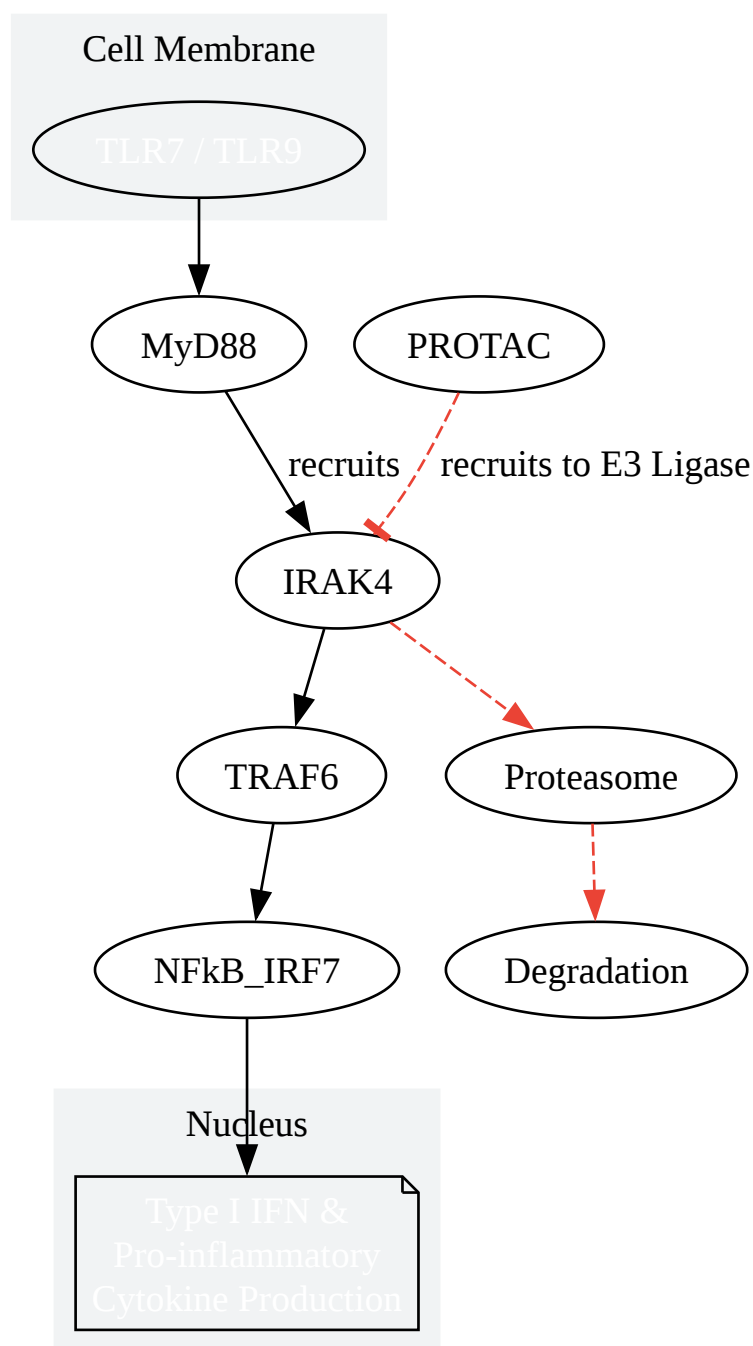


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IRAK4-Targeting PROTACs in Models of Lupus

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a crucial kinase and scaffold protein in Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[8][18] These pathways are strongly implicated in the pathogenesis of systemic lupus erythematosus (SLE), making IRAK4 an attractive therapeutic target.[19] PROTAC-mediated degradation of IRAK4 is a promising strategy as it can eliminate both its kinase and scaffolding functions.[8][9]

Signaling Pathway



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Quantitative Data Summary

PROTAC Target	PROTAC Name	Mouse Model	Dose & Route	Frequency & Duration	Key Outcomes & Efficacy	Reference
IRAK4	KT-474	LPS-Induced Inflammation	3, 10, 30 mg/kg, p.o.	Single dose	Modest inhibition of IL-6.	[20]
IRAK4	BMS-986126 (Inhibitor)	MRL/lpr & NZB/NZW (Lupus)	Not specified	Not specified	Inhibited multiple pathogenic responses; showed steroid-sparing activity.	[19]
IRAK4	KT-474	LPS-Induced Acute Lung Injury	Not specified	Not specified	Displayed significant therapeutic benefits compared to kinase inhibitors.	[9]

Note: Specific dosing details for IRAK4 PROTACs in chronic lupus models are less prevalent in the initial search results, with more data available for IRAK4 inhibitors. The data for KT-474 is primarily from acute inflammation models.

Experimental Protocols

A. Protocol for MRL/lpr Mouse Model of Lupus The MRL/lpr strain is a spontaneous model of SLE and is widely used to test therapeutic efficacy.[19][21]

- Animals: Female MRL/lpr mice. Disease typically develops between 8 and 16 weeks of age.

- Disease Monitoring:
 - Monitor mice weekly for proteinuria using urinary dipsticks. A score of ≥ 300 mg/dL (or ++ on dipstick) on two consecutive weeks is considered established nephritis.
 - Monitor body weight and survival.
- Endpoint Criteria: Mice are typically euthanized when they lose $>20\%$ of their body weight or develop severe, persistent proteinuria.

B. Protocol for In Vivo IRAK4 PROTAC Administration

- PROTAC Formulation: Formulate the IRAK4 PROTAC (e.g., KT-474) in a suitable vehicle for oral (p.o.) administration.
- Dosing Regimen (Therapeutic):
 - Begin treatment once mice develop established nephritis (proteinuria ≥ 300 mg/dL).
 - Administer the PROTAC daily via oral gavage at the desired dose.
 - Include a vehicle control group and potentially a positive control group (e.g., cyclophosphamide).
- Endpoint Analysis:
 - Continue to monitor proteinuria and survival throughout the study.
 - At the study endpoint, collect blood/serum to measure anti-dsDNA autoantibody levels and cytokine profiles.
 - Harvest kidneys for histopathological analysis, including assessment of glomerulonephritis and immune complex deposition.

JAK1-Targeting PROTACs in Models of Lupus and Dermatitis

The Janus kinase (JAK) family, particularly JAK1, is essential for signaling downstream of numerous cytokine receptors implicated in SLE and atopic dermatitis.[22][23][24] Inhibiting JAK1 signaling can ameliorate disease in murine lupus models.[24] PROTACs offer a way to degrade JAK1, potentially providing a more profound and lasting effect than small molecule inhibitors.[22][25]

Quantitative Data Summary

PROTAC Target	PROTAC Name	Mouse Model	Dose & Route	Frequency & Duration	Key Outcomes & Efficacy	Reference
JAK1/2	JAPT	Atopic Dermatitis Model	Topical cream	Not specified	Degraded JAK1/2, suppressed adaptive immunity, improved skin lesions and AD severity scores.	[22] [26]
JAK1	ABT-317 (Inhibitor)	NZB/W-F1 (Lupus)	3, 10, 30 mpk, p.o.	Daily (Therapeutic)	Reversed severe proteinuria, restored saliva production, diminished kidney inflammation.	[24]
JAK1	10c	(In vitro data)	N/A	N/A	Selectively degraded JAK1 (DC50 = 214 nM).	[25]

Experimental Protocols

A. Protocol for NZB/W-F1 Mouse Model of Lupus This is a classic, spontaneous model of lupus nephritis that closely mimics human disease.[\[24\]](#)

- Animals: Female NZB/W-F1 mice.
- Disease Monitoring:
 - Begin weekly proteinuria monitoring at ~20 weeks of age.
 - Enroll mice into treatment groups when proteinuria reaches a severe level (e.g., ≥ 300 mg/dL).
- Dosing Regimen (Therapeutic, based on inhibitor studies):
 - Formulate the JAK1 PROTAC for daily oral gavage.
 - Treat mice daily with the desired dose (e.g., 10-30 mg/kg) or vehicle.[\[24\]](#)
 - Monitor proteinuria weekly and survival daily.
- Endpoint Analysis:
 - At the end of the study, perform histological analysis of kidneys and salivary glands.
 - Analyze splenic cell populations via flow cytometry.
 - Conduct gene expression analysis (e.g., RNA-seq) on kidney tissue to assess changes in inflammatory and fibrotic pathways.[\[24\]](#)

RORyt-Targeting PROTACs in Models of Psoriasis

RORyt is the master transcription factor for Th17 cells, which produce key cytokines like IL-17A and IL-17F that drive the pathogenesis of psoriasis.[\[27\]](#)[\[28\]](#) Targeting RORyt can suppress the entire Th17 inflammatory axis.[\[29\]](#)

Quantitative Data Summary

Target	Compound Name	Mouse Model	Dose & Route	Frequency & Duration	Key Outcome s & Efficacy	Reference
RORyt	[1] (Inverse Agonist)	Imiquimod-Induced Psoriasis	25 & 50 mg/kg, i.p.	Twice daily for 7 days	Reduced PASI score by 57% (at 50 mg/kg); diminished skin thickness and cell infiltration.	[30]
RORyt	JNJ-54271074 (Inverse Agonist)	IL-23-Induced Psoriasis	Oral	Daily	Dose-dependently inhibited psoriasis-like skin inflammation.	[27]
RORyt	S18-000003 (Inhibitor)	TPA-Induced Psoriasis	Topical	Daily	Markedly inhibited psoriatic skin inflammation by suppressing the IL-17 pathway.	[31]

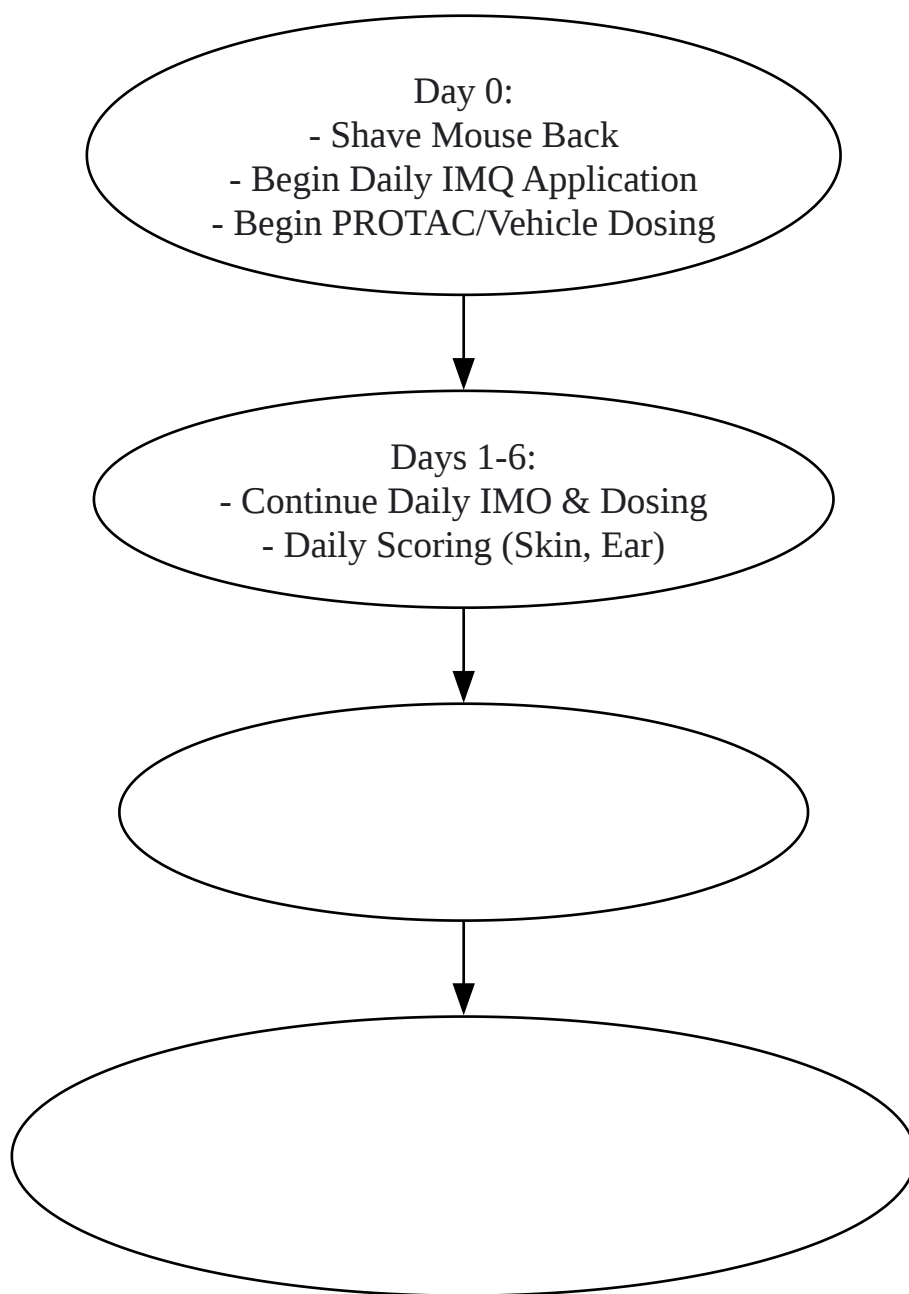
Note: The identified studies focus on RORyt inhibitors/inverse agonists. The development of RORyt-targeting PROTACs is an emerging area.

Experimental Protocols

A. Protocol for Imiquimod (IMQ)-Induced Psoriasis Model This is a rapid and widely used model that recapitulates many features of human psoriasis, including dependence on the IL-23/IL-17 axis.

- Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
- Induction Procedure:
 - Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 6-7 consecutive days.
- Disease Monitoring:
 - Score the back skin daily for erythema, scaling, and thickness on a scale of 0-4 for each parameter (total max score = 12).
 - Measure ear thickness daily using a digital micrometer.
- Dosing Regimen:
 - Administer the ROR γ t-targeting compound via the desired route (e.g., i.p., p.o., or topical) starting on Day 0, typically a few hours before IMQ application.
 - For the compound "[I]," administration was twice daily via i.p. injection.[30]
- Endpoint Analysis:
 - On the final day, euthanize mice and harvest skin and spleen tissue.
 - Perform histological analysis (H&E staining) of skin to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
 - Analyze cytokine expression (e.g., IL-17A, IL-22) in skin homogenates via qPCR or ELISA.

Experimental Workflow



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